molecular formula C6H4ClFO B1580588 4-Chloro-2-fluorophenol CAS No. 348-62-9

4-Chloro-2-fluorophenol

Cat. No. B1580588
CAS RN: 348-62-9
M. Wt: 146.54 g/mol
InChI Key: ZKMUKBBWORLNLA-UHFFFAOYSA-N
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Description

4-Chloro-2-fluorophenol is a clear colorless to light yellow liquid . It has a molecular formula of ClC6H3(F)OH and a molecular weight of 146.55 . It is used in the enzymatic preparation of 5-chloro-3-fluorocatechol .


Synthesis Analysis

4-Chloro-2-fluorophenol can be synthesized from 4-Fluorophenol . The process involves the addition of benzyltriethylammonium chloride, chloroform, and water to 4-Fluorophenol in a three-necked glass flask. An equimolar amount of chlorine gas is then introduced into the mixture at 60°C over a period of 40 minutes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluorophenol can be represented by the SMILES string Oc1ccc(Cl)cc1F . The InChI key for this compound is ZKMUKBBWORLNLA-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Chloro-2-fluorophenol undergoes reductive dechlorination to yield 2-fluorophenol by the sulfate-reducing consortium .


Physical And Chemical Properties Analysis

4-Chloro-2-fluorophenol is a liquid at room temperature . It has a refractive index of 1.536 (lit.) , a boiling point of 103-104 °C/50 mmHg (lit.) , a melting point of 20 °C (lit.) , and a density of 1.378 g/mL at 25 °C (lit.) .

Scientific Research Applications

Plant Contaminant Sequestration

4-Chloro-2-fluorophenol (4-Cl-2-FP) has been studied for its behavior in aquatic plant systems. Using 19F NMR, researchers found that 4-Cl-2-FP and its metabolites were present in plant extracts. This suggests that plants can accumulate and transform contaminants like 4-Cl-2-FP, making it a potential compound of interest in understanding pollutant behavior in aquatic environments (Tront & Saunders, 2007).

Reductive Dechlorination

Another study explored the dechlorination of chlorophenols by a sulfate-reducing consortium. This research is relevant because it included 4-chloro-2-fluorophenol as one of the compounds, which underwent reductive dechlorination to form fluorophenols. This process is crucial for understanding the environmental fate and transformation of chlorophenol pollutants (Häggblom, 1998).

Amination and Fluorine Atom Removal

Research on the electrophilic amination of fluorophenols, including 4-chloro-2-fluorophenol, showed interesting chemical transformations. This study is significant as it demonstrates the complete removal of the fluorine atom and the introduction of the chlorine atom in these compounds, providing insights into synthetic chemistry techniques (Bombek et al., 2004).

Cation and Vibronic Spectroscopy

Vibronic and cation spectroscopy studies of 4-chloro-3-fluorophenol provide insights into the electronic properties and behavior of such halogenated compounds. These studies are crucial in understanding the molecular properties that could be relevant in various applications, including material sciences (Shivatare & Tzeng, 2014).

Crystal Structures at Extreme Conditions

The study of crystal structures of halophenols, including 4-fluorophenol, under extreme conditions (low temperature and high pressure) offers valuable information about the physical properties and behavior of these compounds under varying environmental conditions. This research is significant for applications in crystallography and material science (Oswald et al., 2005).

Synthesis of Radiopharmaceuticals

4-[18F]Fluorophenol, a compound derived from 4-fluorophenol, has been researched for its use in synthesizing radiopharmaceuticals. This is particularly important in the medical field for developing diagnostic tools and treatments (Ross et al., 2011).

Safety And Hazards

4-Chloro-2-fluorophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

4-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMUKBBWORLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188339
Record name 4-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenol

CAS RN

348-62-9
Record name 4-Chloro-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-chloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-fluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-fluorophenol
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Synthesis routes and methods

Procedure details

The procedure of a) was used except that 0.64 g of 4-chlorophenol was employed, the fluorinating agent was 1.89 g of N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate, and 40 ml of solvent was employed. There was a slight exotherm on mixing. The mixture was heated to 45° C. and allowed to react at that temperature for 3 hours. The mixture was then allowed to cool and the volatiles were removed by evaporation under reduced pressure. Analysis of the residue by standardized gas-liquid chromatography using a mass spectrometer detector indicated that the title product was present in 69 percent yield.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate
Quantity
1.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JM Tront, FM Saunders - Environmental pollution, 2007 - Elsevier
… F NMR data comparing a control plant extract spiked with the 4-chloro-2-fluorophenol (A) with extracts of plants exposed to 4-chloro-2-fluorophenol for 12 and 48 h (B and C). …
Number of citations: 10 www.sciencedirect.com
A Soffers, C Veeger, I Rietjens - Xenobiotica, 1994 - Taylor & Francis
… Om>l for 4-chloro-2-fluorophenol and from 0.03 to O4Omal for 4-bromo-2-fluorophenol, depending on their apparent K,. The UDP-glucuronyltransferase activity was determined as the …
Number of citations: 6 www.tandfonline.com
MM Häggblom - FEMS microbiology ecology, 1998 - academic.oup.com
… Both 4-chloro-2-fluorophenol and 4-chloro-3-fluorophenol were dechlorinated, resulting in stoichiometric accumulation of 2-fluorophenol and 3-fluorophenol, respectively. The …
Number of citations: 47 academic.oup.com
MG Boersma, I Solyanikova… - Journal of Industrial …, 2001 - academic.oup.com

Of all NMR-observable isotopes 19F is the one most convenient for studies on the biodegradation of environmental pollutants and especially for fast initial metabolic …

Number of citations: 76 academic.oup.com
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
Control of regioisomer impurities within pharmaceutical raw materials, intermediates, and active pharmaceutical ingredients are of major concern for the pharmaceutical industry. If …
Number of citations: 1 pdfs.semanticscholar.org
PH Chen, WA VanAusdale, WS Keeran, DF Roberts - Chemosphere, 1993 - Elsevier
In USEPA Methods 625 and 8270 samples are generally analyzed for the target compound list (TCL) components by an automated data system and for non-TCL components by a …
Number of citations: 4 www.sciencedirect.com
IP Solyanikova, OV Moiseeva, S Boeren… - Applied and …, 2003 - Am Soc Microbiol
… 2-Chloro-5-fluorophenol, 2-chloro-4-fluorophenol, 4-chloro-2-fluorophenol, and 4-fluorophenol were obtained from Fluorochem (Old Glossop, Derbyshire, United Kingdom). Catechol, 3-…
Number of citations: 12 journals.asm.org
G Theodoridis, FW Hotzman, LW Scherer… - Pesticide …, 1990 - Wiley Online Library
… With the exception of 4-chloro-2fluorophenol, which was synthesized according to a previously described method," all 2,4disubstituted phenols used in this procedure were …
Number of citations: 32 onlinelibrary.wiley.com
HS Mohran - 1986 - search.proquest.com
The bromination of 2-fluorophenol, 3-fluorophenol, 4-fluorophenol, 2-fluoroaniline, 3-fluoroaniline and 4-fluoroaniline was carried out inaqueous medium using an acidified mixture of …
Number of citations: 3 search.proquest.com
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org

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